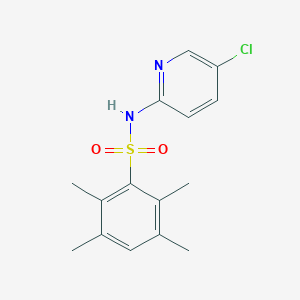
2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide (DEET) is a widely used insect repellent that was first introduced in 1957. It is a colorless, oily liquid with a faint odor and is the most effective insect repellent available in the market. DEET is used to prevent mosquito and tick bites, which can cause various diseases such as malaria, dengue fever, and Lyme disease.
Wirkmechanismus
The exact mechanism of action of 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide is not fully understood. It is believed that 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide works by interfering with the insects' ability to detect human scent. 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide may also block the insects' olfactory receptors, which are responsible for detecting human scent.
Biochemical and Physiological Effects:
2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide has been found to have a low toxicity profile in humans. It is rapidly absorbed through the skin and excreted in the urine. However, 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide can cause skin irritation, especially in individuals with sensitive skin. 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide can also cause eye irritation and may be harmful if ingested. 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide should not be used on infants younger than 2 months of age.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide is a widely used insect repellent and has been extensively studied for its insect-repelling properties. 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide is effective against a wide range of insects and is the most effective insect repellent available in the market. However, 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide has some limitations for use in lab experiments. 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide can cause skin irritation and may be harmful if ingested. 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide should be used with caution in experiments involving animals.
Zukünftige Richtungen
There are several future directions for research on 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide. One area of research is the development of new insect repellents that are more effective and have a lower toxicity profile than 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide. Another area of research is the use of 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide in the control of insect-borne diseases. 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide may also have potential applications in the field of agriculture, where it could be used to control insect pests that damage crops. Further research is needed to fully understand the mechanism of action of 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide and its potential applications.
Synthesemethoden
2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide can be synthesized by the reaction of 3-methylbenzenesulfonyl chloride with ethylamine and 2,4-dichlorobenzoyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified by distillation and recrystallization.
Wissenschaftliche Forschungsanwendungen
2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide has been extensively studied for its insect-repelling properties. It has been found to be effective against a wide range of insects, including mosquitoes, ticks, and fleas. 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide works by interfering with the insects' ability to detect human scent, making them less likely to bite. 2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide has also been studied for its potential use in the control of insect-borne diseases.
Eigenschaften
Produktname |
2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide |
|---|---|
Molekularformel |
C9H11Cl2NO2S |
Molekulargewicht |
268.16 g/mol |
IUPAC-Name |
2,4-dichloro-N-ethyl-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H11Cl2NO2S/c1-3-12-15(13,14)8-5-4-7(10)6(2)9(8)11/h4-5,12H,3H2,1-2H3 |
InChI-Schlüssel |
UKXRZJQBNABOCV-UHFFFAOYSA-N |
SMILES |
CCNS(=O)(=O)C1=C(C(=C(C=C1)Cl)C)Cl |
Kanonische SMILES |
CCNS(=O)(=O)C1=C(C(=C(C=C1)Cl)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine](/img/structure/B226173.png)






